molecular formula C5H4N2O4S B1378142 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 90993-85-4

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No. B1378142
CAS RN: 90993-85-4
M. Wt: 188.16 g/mol
InChI Key: MFGBLEMSPVIAGK-UHFFFAOYSA-N
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Description

“4-(Methoxycarbonyl)phenylboronic acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Synthesis Analysis

The synthesis of boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, involves various protocols including the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “4-(Methoxycarbonyl)phenylboronic acid” can be represented by the molecular formula C8H9BO4 .


Chemical Reactions Analysis

“4-(Methoxycarbonyl)phenylboronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxycarbonyl)phenylboronic acid” include a molecular weight of 180.16 g/mol . It’s a white to light yellow crystal powder .

Scientific Research Applications

Synthesis and Chemical Behavior

  • 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid and its derivatives have been explored extensively in the field of chemical synthesis. For instance, Stephens and Sowell (2000) demonstrated a synthesis method involving the decomposition and recyclization of related compounds, providing insights into reaction mechanisms and pathways relevant to this acid (Stephens & Sowell, 2000). Similarly, Velikorodov et al. (2016) explored the functionalization of derivatives of this compound, investigating their reactivity and potential applications (Velikorodov et al., 2016).

Antimicrobial and Anticancer Properties

  • Research has also focused on the antimicrobial and anticancer properties of derivatives of this compound. Noolvi et al. (2016) synthesized a series of thiadiazole derivatives of this compound and evaluated their antimicrobial activities, showing significant activity against several microbial strains (Noolvi et al., 2016). Kumar et al. (2010) synthesized thiadiazole derivatives and analyzed their cytotoxicity against human cancer cell lines, identifying compounds with potent anticancer properties (Kumar et al., 2010).

Material Science and Corrosion Inhibition

  • In the field of material science, derivatives of this compound have been studied for their properties as corrosion inhibitors. Attou et al. (2020) investigated a thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments, demonstrating its effectiveness and providing insight into the mechanisms of corrosion protection (Attou et al., 2020).

Liquid Crystal and Electronic Properties

  • The compound has also found applications in the study of liquid crystals and electronic properties. Jaffer et al. (2017) synthesized carboxylic acid derivatives containing 1,3,4-thiadiazole and studied their liquid crystalline behaviors, contributing to the understanding of how molecular structure influences liquid crystal properties (Jaffer et al., 2017).

Mechanism of Action

Boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, have been studied in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause irritation of the respiratory tract, skin, and eyes .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The title compound, monomethyl terephthalate (MMT), is used as an intermediate to synthesize antineoplastic agent Bexarotene .

properties

IUPAC Name

4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBLEMSPVIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

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